molecular formula C15H15N3O3 B12445419 2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide

2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide

Cat. No.: B12445419
M. Wt: 285.30 g/mol
InChI Key: ZUBFXBCOKZXGHE-UHFFFAOYSA-N
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Description

2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxyacetyl group and a phenylhydrazinecarboxamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide typically involves the reaction of phenoxyacetic acid with phenylhydrazine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby affecting cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

2-(phenoxyacetyl)-N-phenylhydrazinecarboxamide can be compared with other similar compounds to highlight its uniqueness:

    Phenoxyacetic Acid Derivatives: These compounds share the phenoxyacetyl group but differ in their additional functional groups and overall structure.

    Phenylhydrazinecarboxamide Derivatives: These compounds contain the phenylhydrazinecarboxamide moiety but vary in their substituents and chemical properties.

Similar compounds include:

  • 2-(phenoxyacetyl)hydrazinecarboxamide
  • N-phenylhydrazinecarboxamide
  • Phenoxyacetic acid

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

1-[(2-phenoxyacetyl)amino]-3-phenylurea

InChI

InChI=1S/C15H15N3O3/c19-14(11-21-13-9-5-2-6-10-13)17-18-15(20)16-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20)

InChI Key

ZUBFXBCOKZXGHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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